5-ブロモ-1-ナフトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

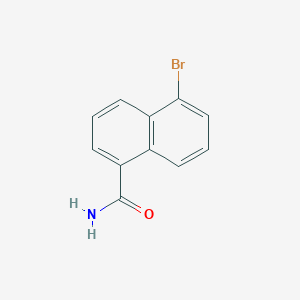

5-Bromo-1-naphthamide is an organic compound with the molecular formula C11H8BrNO. It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and an amide group is attached to the first position. This compound is known for its applications in various fields of scientific research and industry.

科学的研究の応用

5-Bromo-1-naphthamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

5-Bromo-1-naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are essential for the proper functioning of the nervous system.

Mode of Action

5-Bromo-1-naphthamide interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that the compound competes with the substrate for the active site of the enzyme, and its effect can be reversed if the compound is removed.

Biochemical Pathways

By inhibiting MAO and ChE enzymes, 5-Bromo-1-naphthamide affects the metabolic pathways of neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects, such as improved mood or enhanced cognitive function .

Pharmacokinetics

The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of 5-Bromo-1-naphthamide’s action primarily involve an increase in the levels of certain neurotransmitters due to the inhibition of MAO and ChE. This can lead to various physiological effects, such as improved mood or enhanced cognitive function .

生化学分析

Biochemical Properties

It is known that naphthamide derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes .

Cellular Effects

Naphthamide derivatives have been shown to exhibit promising MAO inhibitory activities .

Molecular Mechanism

Some naphthamide derivatives have been found to be competitive and reversible MAO inhibitors based on kinetic and reversibility studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-naphthamide typically involves a two-step process. The first step is the conversion of 5-Bromo-1-naphthoic acid to its corresponding acid chloride using thionyl chloride. The reaction is carried out at 85°C for 2 hours. The resulting acid chloride is then reacted with ammonium hydroxide in tetrahydrofuran at temperatures ranging from 0°C to 20°C. This reaction yields 5-Bromo-1-naphthamide as a white solid with a high yield of 97% .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-1-naphthamide are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for industrial applications.

化学反応の分析

Types of Reactions

5-Bromo-1-naphthamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

類似化合物との比較

Similar Compounds

- 5-Bromo-2-naphthamide

- 1-Naphthamide

- 4-Bromo-1-hydroxy-2-naphthamide

Uniqueness

5-Bromo-1-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in research and industry .

特性

IUPAC Name |

5-bromonaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXAOKQABXJRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562922 |

Source

|

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-59-5 |

Source

|

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)

![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)